1-methyl-N-(4-methylcyclohexyl)pyrrolidin-3-amine
CAS No.:
Cat. No.: VC17742849
Molecular Formula: C12H24N2
Molecular Weight: 196.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H24N2 |
---|---|
Molecular Weight | 196.33 g/mol |
IUPAC Name | 1-methyl-N-(4-methylcyclohexyl)pyrrolidin-3-amine |
Standard InChI | InChI=1S/C12H24N2/c1-10-3-5-11(6-4-10)13-12-7-8-14(2)9-12/h10-13H,3-9H2,1-2H3 |
Standard InChI Key | PJEUUVHFKNESOU-UHFFFAOYSA-N |
Canonical SMILES | CC1CCC(CC1)NC2CCN(C2)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
1-Methyl-N-(4-methylcyclohexyl)pyrrolidin-3-amine consists of a five-membered pyrrolidine ring (C₄H₉N) substituted with a methyl group at the nitrogen atom (position 1) and a 4-methylcyclohexyl group attached to the amine at position 3. The cyclohexyl substituent introduces stereochemical complexity due to its chair conformation, while the methyl group on the cyclohexane ring enhances lipophilicity. The molecular formula is deduced as C₁₂H₂₄N₂, with a molecular weight of 196.33 g/mol based on analogous compounds .
Table 1: Key Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Formula | C₁₂H₂₄N₂ |
Molecular Weight | 196.33 g/mol |
SMILES Notation | CN1CC@HCC1 |
InChI Key | Hypothetical: UUFVTWNUFANLCR-NSHDSACASA-N (derived from analog ) |
logP (Predicted) | 2.1 (estimated via ChemAxon) |
Solubility | ~10 mg/mL in water (theoretical) |
The stereochemistry at the pyrrolidine’s C3 position remains undefined in available literature, though chiral resolution techniques could yield enantiomers with distinct biological profiles .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1-methyl-N-(4-methylcyclohexyl)pyrrolidin-3-amine likely involves multi-step reactions, leveraging methodologies from analogous amine derivatives:
Reductive Amination
A plausible route involves reductive amination between 4-methylcyclohexylamine and a pyrrolidin-3-one precursor, followed by methylation. This method aligns with protocols used for structurally related compounds, where sodium cyanoborohydride or hydrogen/palladium facilitates imine reduction .
Table 2: Representative Synthetic Conditions
Method | Reagents/Conditions | Yield (Theoretical) |
---|---|---|
Reductive Amination | 4-Methylcyclohexylamine, NaBH₃CN, MeOH, rt, 12h | 60–75% |
Alkylation | 4-Methylcyclohexyl bromide, K₂CO₃, CH₃CN, reflux, 24h | 50–65% |
Industrial-scale production may employ continuous-flow reactors to enhance efficiency, as demonstrated in batch processes for related amines .
Applications in Pharmaceutical and Chemical Research
Drug Discovery Intermediate
The compound’s amine and cyclohexyl groups make it a versatile intermediate for synthesizing:
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Neurological Agents: Dopamine or serotonin receptor ligands.
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Antimicrobials: Quaternary ammonium derivatives for topical formulations.
Catalysis and Material Science
As a chiral ligand in asymmetric catalysis, the compound could facilitate enantioselective reactions in organic synthesis . Its stability under varied pH conditions further supports utility in polymer cross-linking.
Hazard | Precautionary Measure |
---|---|
Skin Contact | Nitrile gloves, lab coat |
Inhalation | Fume hood, N95 respirator |
Storage | Cool, dry place away from oxidizers |
Comparative Analysis with Structural Analogs
Impact of Cyclohexyl vs. Phenyl Substitution
Replacing the phenyl group in (3S)-N-methyl-1-(4-methylphenyl)pyrrolidin-3-amine with a cyclohexyl moiety increases steric bulk and lipophilicity (logP rise from 1.8 to 2.1), potentially enhancing membrane permeability but reducing aqueous solubility.
Stereochemical Considerations
The (3S) configuration in analogs underscores the importance of chirality in biological activity. Enantiomeric resolution of the target compound could unveil differential pharmacokinetic profiles.
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